Ethyl 2-bromo-4-cyano-5-formylbenzoate

Description

Systematic IUPAC Name

The systematic IUPAC name for this compound is ethyl 2-bromo-4-cyano-5-formylbenzoate . This nomenclature follows the priority rules for substituents on the benzoate core:

- Benzoate (parent structure): Position 1.

- Bromo : Position 2.

- Cyano : Position 4.

- Formyl : Position 5.

The numbering ensures the lowest possible locants for substituents, adhering to IUPAC guidelines.

Molecular Formula : $$ \text{C}{11}\text{H}{8}\text{BrNO}_{3} $$

Molecular Weight : 282.09 g/mol.

Alternative Nomenclature in Literature

Alternative names and descriptors found in scientific literature include:

- This compound (most common variant).

- Ethyl 5-formyl-2-bromo-4-cyanobenzoate (substituent order variation).

- 2-Bromo-4-cyano-5-formylbenzoic acid ethyl ester (functional group emphasis).

Table 1 summarizes key nomenclature variations:

| Systematic Name | Alternative Name | Source |

|---|---|---|

| This compound | 2-Bromo-4-cyano-5-formylbenzoic acid ethyl ester | Parchem |

| This compound | Ethyl 5-formyl-2-bromo-4-cyanobenzoate | RRKchem |

CAS Registry Number Validation

The CAS Registry Number for this compound is inconsistently reported across databases, necessitating careful validation:

- 1805406-87-4 : Cited by suppliers such as Parchem and RRKchem, this CAS number is widely recognized in commercial catalogs.

- 103859-96-7 : Occasionally linked to this compound, but this number corresponds to 5-bromo-8-methoxyquinoline-2-carboxylic acid in other sources, indicating a potential database error.

Table 2 highlights CAS number discrepancies:

| CAS Number | Associated Compound Name | Source |

|---|---|---|

| 1805406-87-4 | This compound | Parchem |

| 103859-96-7 | 5-Bromo-8-methoxyquinoline-2-carboxylic acid | Chemsrc |

The inconsistency underscores the importance of cross-referencing structural data (e.g., InChI keys, molecular formulas) when validating CAS numbers. The weight of evidence supports 1805406-87-4 as the correct identifier for this compound.

Structural and Functional Analysis

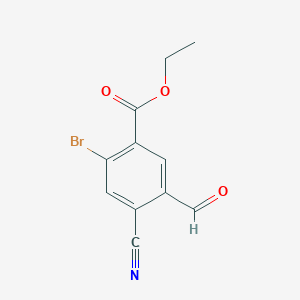

The compound’s structure (Figure 1) features a benzoate ester core with three electrophilic substituents, enabling diverse reactivity:

- Bromine at position 2: Facilitates Suzuki-Miyaura couplings.

- Cyano at position 4: Participates in nucleophilic additions.

- Formyl at position 5: Engages in condensation reactions.

InChI Key : MGWXAIVUAFDUJF-UHFFFAOYSA-N (derived from PubChem data for analogous structures).

Properties

IUPAC Name |

ethyl 2-bromo-4-cyano-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-8(6-14)7(5-13)4-10(9)12/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYKYIHMHQXGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C=O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Steps for Related Compounds

Bromination of Ethyl Benzoate : The first step involves brominating ethyl benzoate to introduce a bromine atom at a specific position on the aromatic ring. This requires controlled conditions to ensure selective substitution.

Introduction of Cyano Group : Following bromination, a cyano group is introduced. This can be achieved through various cyanation methods, depending on the starting material and desired position of the cyano group.

Formylation : The final step involves adding a formyl group to the aromatic ring. This is typically done using a formylation reagent under controlled conditions to ensure the formyl group is introduced at the desired position.

Challenges and Considerations

- Selectivity : Ensuring that each functional group is introduced at the correct position on the aromatic ring is crucial.

- Yield and Purity : Optimizing reaction conditions to maximize yield and purity is essential for industrial applications.

- Safety and Environmental Impact : The use of certain reagents and solvents may pose safety and environmental concerns, necessitating careful selection and handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-5-formylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Addition Reactions: The cyano group can participate in addition reactions to form amides or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-formylbenzoate is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine, cyano, and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways, enzyme activity, and other molecular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with analogous compounds, focusing on substituent effects, reactivity, and applications.

Substituent Analysis and Reactivity

Ethyl 2-bromo-4-cyano-5-formylbenzoate’s unique combination of bromo, cyano, and formyl groups distinguishes it from other benzoate derivatives:

- Bromo (-Br) : Enhances electrophilic aromatic substitution (EAS) reactivity at ortho/para positions and serves as a leaving group in nucleophilic substitutions.

- Cyano (-CN): A strong electron-withdrawing group (EWG) that deactivates the ring, directing EAS to meta positions and stabilizing intermediates in coupling reactions.

- Formyl (-CHO): Participates in condensation reactions (e.g., Knoevenagel, Schiff base formation), making the compound valuable for constructing heterocyclic scaffolds.

Key Comparisons:

Ethyl 6-chloro-2-fluoro-3-formylbenzoate (CAS: N/A): Substituents: Chloro (-Cl), fluoro (-F), and formyl (-CHO). Differences: The absence of a cyano group reduces electron withdrawal, while chloro and fluoro substituents (weaker EWGs compared to Br and CN) alter regioselectivity in EAS. Fluorine’s inductive effect may enhance metabolic stability in pharmaceuticals .

Methyl 2-(bromomethyl)-5-iodobenzoate (CAS: N/A) :

- Substituents: Bromomethyl (-CH₂Br) and iodo (-I).

- Differences: The bromomethyl group enables alkylation reactions, while iodine’s polarizability facilitates Ullmann or Suzuki couplings. Lacks the formyl group, limiting condensation utility .

Methyl 2-amino-5-chloro-4-methoxybenzoate (CAS: N/A): Substituents: Amino (-NH₂), chloro (-Cl), and methoxy (-OMe). Differences: Amino and methoxy groups are electron-donating, activating the ring for EAS. This contrasts sharply with the deactivated ring in the target compound, directing synthetic applications toward amidation or diazotization .

Pharmaceutical Relevance

- This compound: Used in synthesizing bioactive molecules, leveraging its formyl group for heterocycle formation (e.g., quinazolines or imidazoles) and bromo/cyano groups for cross-coupling reactions .

- Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate (CAS: N/A): The hydroxy (-OH) group suggests utility in prodrugs or as a phenolic scaffold, but its reduced EWGs limit versatility compared to the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | CAS | Molecular Formula | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | 103859-96-7 | C₁₁H₈BrNO₃ | Br, CN, CHO | Heterocycle synthesis, APIs* |

| Ethyl 6-chloro-2-fluoro-3-formylbenzoate | N/A | C₁₀H₈ClFO₃ | Cl, F, CHO | Metabolic-stable intermediates |

| Methyl 2-(bromomethyl)-5-iodobenzoate | N/A | C₉H₈BrIO₂ | CH₂Br, I | Cross-coupling reactions |

| Methyl 2-amino-5-chloro-4-methoxybenzoate | N/A | C₉H₁₀ClNO₃ | NH₂, Cl, OMe | Amide/azo dye precursors |

*APIs: Active Pharmaceutical Ingredients

Biological Activity

Ethyl 2-bromo-4-cyano-5-formylbenzoate (C11H8BrNO3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of bromine, cyano, and formyl functional groups attached to a benzoate framework. Its molecular weight is approximately 282.09 g/mol, and it has been investigated for various biological applications, particularly in antimicrobial and anticancer research.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the cyano group can act as a nucleophile. The formyl group is capable of forming covalent bonds with nucleophilic sites in biomolecules, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes contributes to its antimicrobial efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies reveal that this compound induces apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This process involves the release of cytochrome c from mitochondria and subsequent caspase activation, leading to programmed cell death .

Table 1: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell membranes |

| Anticancer | Induces apoptosis in cancer cells | Activation of intrinsic apoptotic pathways |

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity. For instance, modifications to the bromine and cyano groups have been explored to optimize potency and selectivity against specific cancer types .

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL, indicating significant antibacterial activity.

- Cytotoxicity in Cancer Cells : In vitro assays on breast cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 20 µM, showcasing its potential as a chemotherapeutic agent .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-bromo-4-cyano-5-formylbenzoate?

Methodological Answer:

Synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

Esterification : Reacting 2-bromo-4-cyano-5-formylbenzoic acid with ethanol using thionyl chloride (SOCl₂) as an acylating agent to form the ethyl ester .

Functional Group Introduction : Bromination (e.g., using Br₂/FeBr₃), cyanation (via Pd-catalyzed cross-coupling), and formylation (Riemer-Tiemann reaction) steps, with careful order to avoid interference between reactive groups.

Key Considerations : Monitor reaction conditions (temperature, catalysts) to prevent premature hydrolysis or side reactions.

Advanced: How to optimize regioselective bromination and cyanation in multi-step synthesis?

Methodological Answer:

- Bromination : Use directing groups (e.g., ester or formyl groups) to orient electrophilic substitution. For example, the formyl group at position 5 can direct bromination to position 2 via meta-directing effects .

- Cyanation : Employ a Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) with CuCN to introduce the cyano group at position 4. Ensure anhydrous conditions to prevent catalyst poisoning .

- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography (using SHELX for refinement) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify substituent positions (e.g., formyl proton at ~10 ppm, cyano carbon at ~115 ppm).

- IR Spectroscopy : Confirm C≡N (2250 cm⁻¹) and C=O (1720 cm⁻¹ for ester, 1700 cm⁻¹ for formyl) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement .

Advanced: How to resolve conflicting spectral data (e.g., overlapping NMR signals)?

Methodological Answer:

- 2D NMR Techniques : Use HSQC to correlate 1H-13C signals and COSY to identify spin-spin couplings in crowded regions.

- Variable Temperature NMR : Reduce signal overlap by altering thermal conditions to shift dynamic equilibria.

- Crystallographic Validation : Compare experimental NMR data with simulated spectra from SHELXL-refined X-ray structures .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood due to potential cyanide release from degradation.

- First Aid : For skin contact, wash with soap/water (15+ mins); for inhalation, move to fresh air (refer to SDS guidelines for analogous esters) .

Advanced: How does steric hindrance from substituents impact formyl group reactivity?

Methodological Answer:

- Steric Effects : The bromo and cyano groups at positions 2 and 4 may hinder nucleophilic attacks on the formyl group (position 5).

- Mitigation Strategies :

- Use bulky ligands (e.g., P(t-Bu)₃) in cross-coupling reactions to stabilize transition states.

- Kinetic studies under varying temperatures/pressures to optimize reaction rates .

Basic: What are the primary applications of this compound in research?

Methodological Answer:

- Organic Synthesis : As a precursor for heterocycles (e.g., quinazolines via formyl-amine condensations).

- Material Science : Functionalized monomers for polymers with optoelectronic properties.

- Pharmaceutical Intermediates : Bromo and cyano groups are pharmacophores in kinase inhibitors .

Advanced: How to analyze contradictory reaction yields in scale-up syntheses?

Methodological Answer:

- Root Cause Analysis :

- Check for moisture sensitivity (e.g., ester hydrolysis in large-scale reactions).

- Assess mixing efficiency (poor mass transfer in scaled reactors).

- Process Optimization : Use design of experiments (DoE) to test variables (catalyst loading, solvent polarity) and identify critical parameters .

Basic: What solvents are compatible with this compound?

Methodological Answer:

- Polar Aprotic Solvents : DMF, DMSO (for reactions involving nucleophilic substitutions).

- Non-Polar Solvents : Toluene, dichloromethane (for ester stability during storage).

- Avoid Protic Solvents : Methanol/water may hydrolyze the ester or formyl group .

Advanced: How to design a crystallization protocol for X-ray analysis?

Methodological Answer:

- Solvent Selection : Use slow-evaporation with ethyl acetate/hexane mixtures for optimal crystal growth.

- Temperature Gradients : Cool from 50°C to 4°C at 0.5°C/hour to enhance lattice formation.

- SHELXL Refinement : Apply restraints for disordered bromo/cyano groups and validate via R-factor convergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.